5-Hydroxy-L-tryptophan hydrate

説明

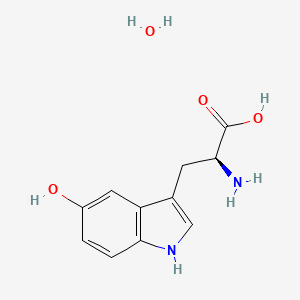

5-Hydroxy-L-tryptophan (5-HTP) is a chemical byproduct of the protein building block L-tryptophan. It is produced commercially from the seeds of an African plant known as Griffonia simplicifolia . It is the L-enantiomer of 5-hydroxytryptophan and has a role as a human metabolite, a plant metabolite, and a mouse metabolite .

Synthesis Analysis

The production of 5-HTP has been achieved by the development of a recombinant strain containing two plasmids for biosynthesis of L-tryptophan (L-trp) and subsequent hydroxylation . The L-trp biosynthetic pathway was further integrated into the E. coli genome, and the promoter strength of 3-deoxy-7-phosphoheptulonate synthase, which catalyzes the first step of L-trp biosynthesis, was engineered to increase the production of L-trp .Molecular Structure Analysis

The molecular formula of 5-Hydroxy-L-tryptophan dihydrate is C11H16N2O5 . The binding of both the amino acid and BH4 results in a change in the coordination of the iron from six-coordinate to five-coordinate, presumably opening a coordination site for oxygen .Chemical Reactions Analysis

Hydroxylation of L-tryptophan occurs in the brain during serotonin synthesis. This is a step that controls the production of serotonin and also yields 5-hydroxy-l-tryptophan (5-HTP) as a metabolite . During the production of 5-HTP, the endogenous metabolic enzymes of E. coli degrade L-tryptophan to indole, pyruvate, and ammonia; and 5-HTP is degraded to 5-hydroxyindole, pyruvate, and ammonia .Physical And Chemical Properties Analysis

The molar mass of 5-Hydroxy-L-tryptophan is 220.228 g·mol−1 . Its density is 1.484 g/mL . The melting point ranges from 298 to 300 °C , and the boiling point is 520.6 °C .科学的研究の応用

Precursor to Serotonin and Melatonin

5-Hydroxy-L-tryptophan (5-HTP) is produced from tryptophan by tryptophan hydroxylase (TPH). Its decarboxylation yields serotonin (5-hydroxytryptamine, 5-HT), a monoamine neurotransmitter involved in the modulation of mood, cognition, reward, learning, memory, sleep, and numerous other physiological processes . 5-HT is further transformed to melatonin (N-acetyl-5-methoxytryptamine), the hormone primarily released by the pineal gland that regulates the sleep–wake cycle .

Treatment of Depression

5-HTP can easily pass through the blood-brain barrier and increase serotonin supplied by oral administration, therefore relieving the symptom of depression . Depression is a prevalent mental disorder with high disability and heavy disease burden .

Treatment of Insomnia

5-HTP is used in the treatment of insomnia . As it is a precursor to melatonin, which regulates the sleep–wake cycle, it can help improve sleep quality .

Treatment of Obesity

5-HTP has been used for the treatment of binge eating associated obesity . It is believed to help in weight loss by increasing feelings of fullness .

Treatment of Chronic Headaches

5-HTP has been used in the treatment of chronic headaches . It is believed to help reduce the frequency and severity of migraines .

Treatment of Fibromyalgia

Previous reports have showed that the 5-HTP administration was also effective in treating fibromyalgia . Fibromyalgia is a disorder characterized by widespread musculoskeletal pain accompanied by fatigue, sleep, memory and mood issues .

Microbial Production

5-HTP is not only produced in humans and animals but also in lower and higher plants, mushrooms, and microbes . The production of 5-HTP had been achieved by the development of a recombinant strain containing two plasmids for biosynthesis of L-tryptophan (L-trp) and subsequent hydroxylation .

Drug Properties

Research conducted at Duke University in mice have demonstrated that 5-HTP when administered as slow-release appears to gain drug properties .

作用機序

Target of Action

5-Hydroxy-L-tryptophan (5-HTP) is a naturally occurring amino acid and a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin . The primary target of 5-HTP is the serotonin receptor in the brain . Serotonin, also known as 5-hydroxytryptamine (5-HT), plays a crucial role in maintaining mood balance .

Mode of Action

5-HTP is decarboxylated to serotonin (5-hydroxytryptamine or 5-HT) by the enzyme aromatic-L-amino-acid decarboxylase with the help of vitamin B6 . This reaction occurs both in nervous tissue and in the liver . 5-HTP crosses the blood–brain barrier, while 5-HT does not . Therefore, 5-HTP’s ability to cross the blood-brain barrier allows it to directly increase central nervous system synthesis of serotonin .

Biochemical Pathways

5-HTP is produced from the amino acid tryptophan through the action of the enzyme tryptophan hydroxylase . Tryptophan hydroxylase is one of the biopterin-dependent aromatic amino acid hydroxylases . Production of 5-HTP is the rate-limiting step in 5-HT (serotonin) synthesis . 5-HTP is normally rapidly converted to 5-HT by amino acid decarboxylase .

Pharmacokinetics

The pharmacokinetics of 5-HTP involves its absorption, distribution, metabolism, and excretion. After oral administration, 5-HTP is rapidly absorbed from the gastrointestinal tract . It is then decarboxylated to serotonin in both nervous tissue and the liver . The conversion of 5-HTP to serotonin is a vitamin B6-dependent process . The produced serotonin can cross the blood-brain barrier and exert its effects .

Result of Action

The primary result of 5-HTP action is an increase in the levels of serotonin in the brain . Serotonin is a neurotransmitter that plays a crucial role in mood regulation . Therefore, 5-HTP is often used as a dietary supplement for use as an antidepressant, appetite suppressant, and sleep aid . It has shown therapeutic promise in a range of CNS disorders .

Action Environment

The action of 5-HTP can be influenced by various environmental factors. For instance, gut bacteria can metabolize 5-HTP to 5-hydroxyindole (5-HI) via the tryptophanase (TnaA) enzyme . The production of 5-HI is inhibited upon pH reduction in in vitro studies . Moreover, when administered orally in rats, 5-HI significantly accelerates the total gut transit time (TGTT) . Therefore, the gut microbiota and pH levels can influence the action and efficacy of 5-HTP .

Safety and Hazards

将来の方向性

Research conducted at Duke University in mice have demonstrated that 5-HTP when administered as slow-release appears to gain drug properties . The current study proposes the natural amino acid, namely tryptophan, as a biodegradable gas hydrate promotor for desalination applications to speed up the hydrate formation process .

特性

IUPAC Name |

(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3.H2O/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10;/h1-2,4-5,9,13-14H,3,12H2,(H,15,16);1H2/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHHMHBYEZJGNC-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20639876 | |

| Record name | 5-Hydroxy-L-tryptophan--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-L-tryptophan hydrate | |

CAS RN |

207386-94-5, 314062-44-7 | |

| Record name | L-Tryptophan, 5-hydroxy-, hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207386-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-L-tryptophan--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145876.png)

![5-ethenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145877.png)

![(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid](/img/structure/B1145878.png)

![3-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145881.png)